molecular formula C6H11ClF3N B2434035 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride CAS No. 1909325-06-9

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

Cat. No.: B2434035
CAS No.: 1909325-06-9
M. Wt: 189.61
InChI Key: XWSSTHJHWZBZNX-UHFFFAOYSA-N
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Description

“3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .


Synthesis Analysis

The synthesis of azetidines, including derivatives like “this compound”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11ClF3N. This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Azetidines, including “this compound”, can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also be involved in Hiyama cross-coupling reactions with arylsilanes .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.61 . It is a solid at room temperature .

Scientific Research Applications

Properties

IUPAC Name

3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSTHJHWZBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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